hexa-L-alanine
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Overview
Description
Hexa-L-alanine is a peptide consisting of six alanine amino acids linked together by peptide bonds. It is a commonly used tool in biochemical and biophysical research due to its unique properties.
Scientific Research Applications
Hexa-L-alanine is commonly used as a model peptide to study protein folding and stability. It is also used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis. Additionally, hexa-L-alanine has been used to study the effects of pH, temperature, and denaturants on protein stability.
Mechanism Of Action
Hexa-L-alanine does not have a specific mechanism of action, as it is not a drug. However, it is used as a tool to study the mechanisms of protein folding and stability.
Biochemical And Physiological Effects
Hexa-L-alanine does not have any direct biochemical or physiological effects, as it is not a drug. However, it can be used to study the effects of various conditions on protein stability, which can have implications for drug discovery and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of using hexa-L-alanine in lab experiments is its simplicity. It is a small, well-defined peptide that can be easily synthesized and purified. Additionally, it is relatively cheap compared to other peptides and proteins. However, one limitation of using hexa-L-alanine is that it may not accurately represent the behavior of larger, more complex proteins.
Future Directions
There are several future directions for research involving hexa-L-alanine. One area of interest is the use of hexa-L-alanine as a standard for MS analysis of proteins. Another area of interest is the development of new techniques to study protein folding and stability using hexa-L-alanine as a model peptide. Additionally, there is potential for the use of hexa-L-alanine in drug discovery and development, as it can be used to screen for compounds that stabilize or destabilize proteins.
Synthesis Methods
Hexa-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. After the final amino acid is added, the peptide is cleaved from the resin and purified using various chromatographic techniques.
properties
CAS RN |
111652-29-0 |
---|---|
Product Name |
hexa-L-alanine |
Molecular Formula |
C18H32N6O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |
InChI Key |
ZLHDFPIXRRJBKM-NQJBZEPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
sequence |
AAAAAA |
synonyms |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
Origin of Product |
United States |
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